molecular formula C15H17ClN2OS B2701097 N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide CAS No. 878669-31-9

N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide

Cat. No. B2701097
CAS RN: 878669-31-9
M. Wt: 308.82
InChI Key: XJZXCTDTIAHHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom, and a propanamide group, which is a derivative of propionic acid where the hydroxyl group has been replaced by an amide group . The compound also contains a 3-chloro-4-methylbenzyl group .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. The molecular formula of a similar compound, 2-CHLORO-N-[5-(4-METHYLBENZYL)-1,3-THIAZOL-2-YL]ACETAMIDE, is C13H13ClN2OS, with a molecular weight of 280.77312 .

Scientific Research Applications

Angiotensin II Receptor Antagonists

A series of nonpeptide angiotensin II receptor antagonists, which differ from N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide, have been developed and show potent antihypertensive effects upon oral administration. These compounds, such as those in the biphenylylmethylimidazole series, have demonstrated the essential nature of the acidic group at the 2'-position for high affinity to the angiotensin II receptor and oral antihypertensive potency. This research contributes to the development of new treatments for hypertension (Carini et al., 1991).

Antimicrobial Activity

Substituted 2-aminobenzothiazoles derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds were characterized and tested against different microbial strains, demonstrating good to moderate activity. This research indicates the potential for designing more potent derivatives as antimicrobial agents (Anuse et al., 2019).

Anticancer Evaluation

N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines. Several derivatives exhibited moderate to excellent anticancer activity, highlighting the potential for further development of thiazol-2-yl derivatives as anticancer agents (Ravinaik et al., 2021).

Metabolic Studies

The metabolism and disposition of potent HIV integrase inhibitors were investigated using 19F-NMR spectroscopy, providing insights into the metabolic fate and excretion balance of these compounds. This research supports the development of more effective HIV treatments (Monteagudo et al., 2007).

Synthesis and Biological Evaluation

Various novel heterocyclic compounds derived from thiazole, thiadiazole, and benzamides have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer effects. These studies contribute to the identification of new therapeutic agents with potential clinical applications (Various authors, 2015-2020).

properties

IUPAC Name

N-[5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c1-9(2)14(19)18-15-17-8-12(20-15)6-11-5-4-10(3)13(16)7-11/h4-5,7-9H,6H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZXCTDTIAHHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.